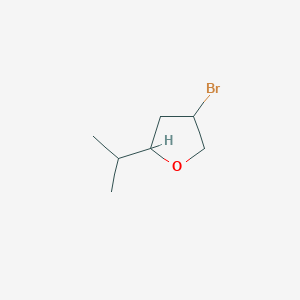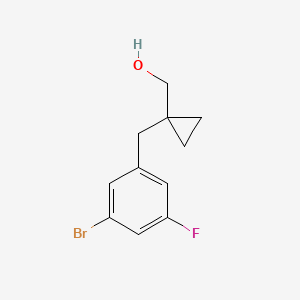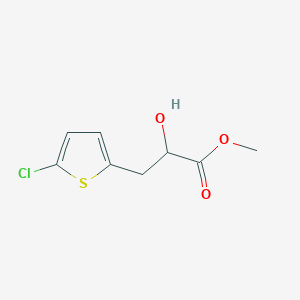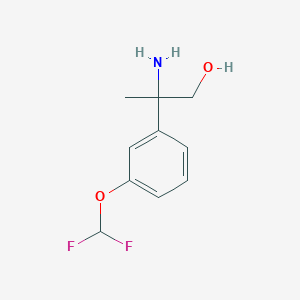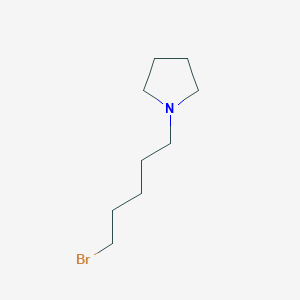
1-(5-Bromopentyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopentyl)pyrrolidine is an organic compound with the molecular formula C9H18BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,5-dibromopentane
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: The major product is pentylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloropentyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodopentyl)pyrrolidine: Contains an iodine atom, leading to different reactivity and applications.
1-(5-Fluoropentyl)pyrrolidine: Fluorine substitution affects the compound’s electronic properties and biological activity.
Uniqueness: 1-(5-Bromopentyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C9H18BrN |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1-(5-bromopentyl)pyrrolidine |
InChI |
InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2 |
InChI-Schlüssel |
XAORFEFAURSZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


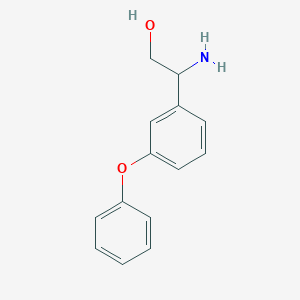
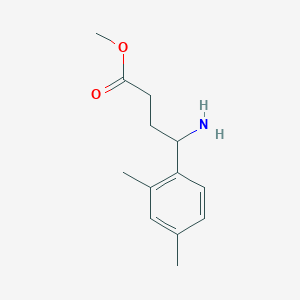

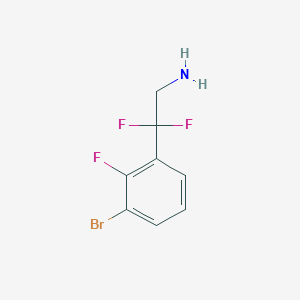
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

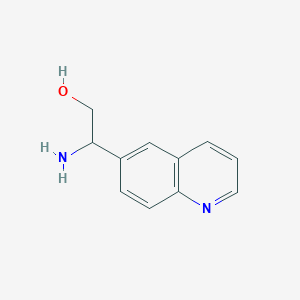
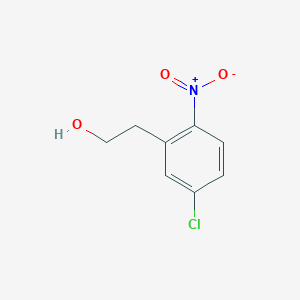
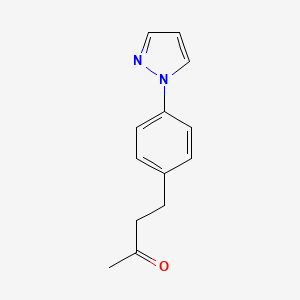
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
